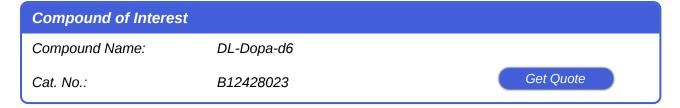


DL-Dopa-d6: A Comprehensive Technical Guide for Researchers

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For Immediate Release

This technical guide provides an in-depth overview of **DL-Dopa-d6**, a deuterated form of the amino acid DL-Dopa. Synthesized for use by researchers, scientists, and drug development professionals, this document outlines its chemical properties, applications, and detailed experimental protocols for its use as an internal standard in quantitative analysis.

Introduction to DL-Dopa-d6

DL-Dopa-d6 is a stable isotope-labeled version of DL-Dopa (3,4-dihydroxy-DL-phenylalanine), a racemic mixture of D-Dopa and L-Dopa. The L-isomer, L-Dopa (Levodopa), is a cornerstone in the treatment of Parkinson's disease, as it is a precursor to the neurotransmitter dopamine and can cross the blood-brain barrier.[1][2] **DL-Dopa-d6** is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry- and nuclear magnetic resonance-based methods, to ensure the accurate quantification of Dopa and its metabolites in biological matrices.[3] The inclusion of deuterium atoms results in a higher molecular weight, allowing it to be distinguished from its endogenous, non-deuterated counterpart without significantly altering its chemical behavior.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **DL-Dopa-d6** are summarized below. Data for the non-deuterated form, DL-Dopa, is also provided for comparison.



Property	DL-Dopa-d6	DL-Dopa
Molecular Formula	C ₉ H ₅ D ₆ NO ₄	C H11NO4
Molecular Weight	203.22 g/mol [4]	197.19 g/mol [5]
Appearance	White to off-white solid	White solid[1]
Isotopic Purity	≥99 atom % D	Not Applicable
Chemical Purity	Typically ≥98%	Typically ≥98%
Melting Point	Not explicitly reported, expected to be similar to DL- Dopa	270-272 °C[1]
Solubility	Sparingly soluble in water. Soluble in DMSO (3 mg/mL for DL-Dopa).	3.6 mg/mL in water[1]
pKa (acidic)	Not explicitly reported, expected to be similar to DL- Dopa	2.21[1]
Storage	2-8°C, protect from light	Room temperature

Applications in Research

The primary application of **DL-Dopa-d6** is as an internal standard for the precise quantification of L-Dopa, D-Dopa, and their metabolites (e.g., dopamine, 3-O-methyldopa) in various biological samples, such as plasma, serum, and tissue homogenates.[3] This is of particular importance in:

- Pharmacokinetic Studies: To accurately determine the absorption, distribution, metabolism, and excretion of L-Dopa-based therapeutics.[6]
- Therapeutic Drug Monitoring: To personalize L-Dopa dosage for Parkinson's disease patients and optimize therapeutic outcomes.[7]
- Metabolomics Research: To study the metabolic pathways of Dopa and its role in neurological and other biological processes.[8]



 Clinical Diagnostics: For the accurate measurement of Dopa levels as potential biomarkers for certain diseases.

The use of a stable isotope-labeled internal standard like **DL-Dopa-d6** is the gold standard in quantitative mass spectrometry as it compensates for variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of the results.[7]

Experimental Protocols Quantification of L-Dopa in Human Plasma using LC-MS/MS

This protocol provides a general framework for the quantification of L-Dopa in human plasma using **DL-Dopa-d6** as an internal standard.

4.1.1. Materials and Reagents

- **DL-Dopa-d6** (internal standard)
- L-Dopa (analytical standard)
- Human plasma (drug-free)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Perchloric acid
- Ultrapure water
- 4.1.2. Sample Preparation (Protein Precipitation)
- Thaw frozen plasma samples at room temperature.

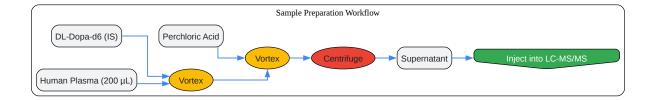


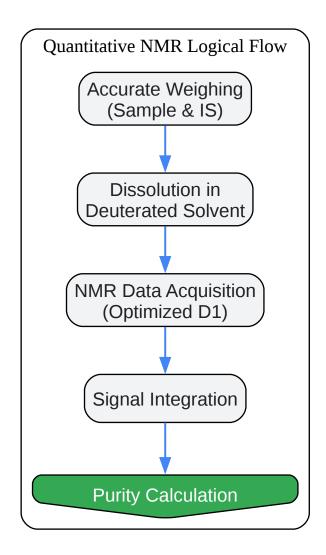




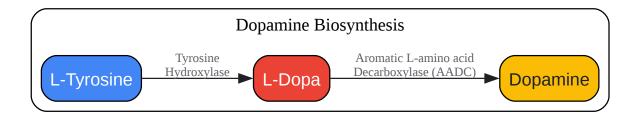
- To 200 μ L of plasma in a microcentrifuge tube, add 50 μ L of the **DL-Dopa-d6** internal standard working solution.[9]
- Vortex for 10 seconds.
- Add 240 μL of 0.4 M perchloric acid to precipitate proteins.[9]
- Vortex vigorously for 1 minute.[9]
- Centrifuge at high speed (e.g., 20,000 x g) for 15 minutes at 4°C.[9]
- Transfer the supernatant to a clean tube.
- Inject an aliquot of the supernatant into the LC-MS/MS system.











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